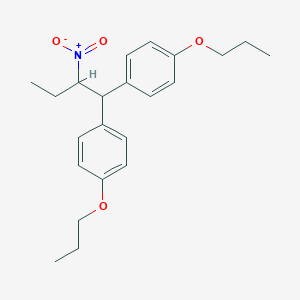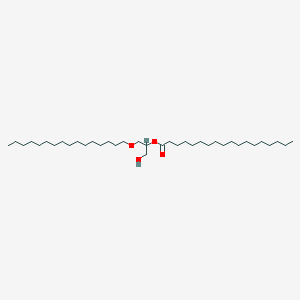
1-(Hexadecyloxy)-3-hydroxypropan-2-YL octadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Hexadecyloxy)-3-hydroxypropan-2-YL octadecanoate is a complex organic compound known for its unique chemical structure and properties. It is an ester formed from the reaction of hexadecyloxy and octadecanoate groups, making it a significant molecule in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Hexadecyloxy)-3-hydroxypropan-2-YL octadecanoate typically involves esterification reactions. One common method is the reaction between hexadecyloxy alcohol and octadecanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to a specific temperature to facilitate the reaction, and the product is purified through distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-(Hexadecyloxy)-3-hydroxypropan-2-YL octadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various ester derivatives.
Aplicaciones Científicas De Investigación
1-(Hexadecyloxy)-3-hydroxypropan-2-YL octadecanoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound in studying esterification reactions.
Biology: Investigated for its role in lipid metabolism and as a component in lipid-based drug delivery systems.
Medicine: Explored for its potential in developing pharmaceuticals, particularly in the formulation of lipid-based drugs.
Industry: Utilized in the production of cosmetics, lubricants, and surfactants due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(Hexadecyloxy)-3-hydroxypropan-2-YL octadecanoate involves its interaction with lipid membranes and enzymes. The ester group can be hydrolyzed by esterases, releasing the active components that interact with cellular pathways. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and function.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl octadecanoate: Another ester with similar properties but different chain lengths.
Methyl stearate: A shorter-chain ester with comparable chemical behavior.
Hexadecyl palmitate: Similar in structure but with a different fatty acid component.
Uniqueness
1-(Hexadecyloxy)-3-hydroxypropan-2-YL octadecanoate stands out due to its specific combination of hexadecyloxy and octadecanoate groups, providing unique physicochemical properties that are valuable in specialized applications.
Propiedades
Número CAS |
84244-35-9 |
|---|---|
Fórmula molecular |
C37H74O4 |
Peso molecular |
583.0 g/mol |
Nombre IUPAC |
(1-hexadecoxy-3-hydroxypropan-2-yl) octadecanoate |
InChI |
InChI=1S/C37H74O4/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-37(39)41-36(34-38)35-40-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h36,38H,3-35H2,1-2H3 |
Clave InChI |
ALBMTLREXAADKV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OC(CO)COCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-Oxo-1-(4-sulfamoylphenyl)triazan-1-yl]benzoate](/img/structure/B14413574.png)
![4-[(2-Amino-4-chlorophenyl)sulfanyl]-1-(thiophen-2-YL)butan-1-one](/img/structure/B14413575.png)
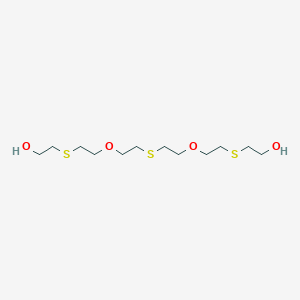
![8H-5,9-Methanopyrrolo[2,3-c]azocine](/img/structure/B14413594.png)
![5-[3-(3,4-Dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14413598.png)


![Benzoic acid--2-methyl-1-oxaspiro[2.2]pentan-2-ol (1/1)](/img/structure/B14413612.png)
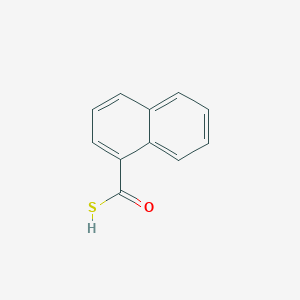
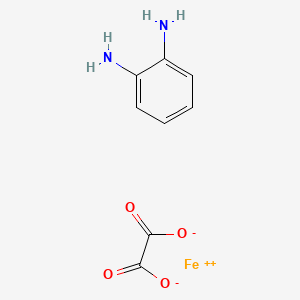
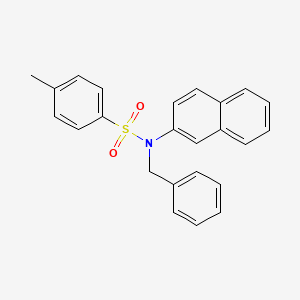
![[(2E)-4-acetyloxypenta-2,4-dien-2-yl] acetate](/img/structure/B14413630.png)
![ethyl N-[(E)-(carbamoylhydrazinylidene)methyl]carbamate](/img/structure/B14413637.png)
